molecular formula C29H18Br2N2 B5066202 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole

5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole

Cat. No. B5066202
M. Wt: 554.3 g/mol
InChI Key: CTJWOMQVMLKAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPP-1 and belongs to the class of imidazole-based compounds.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole involves the inhibition of specific proteins that are involved in the regulation of cell growth and division. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR2, which are known to play a critical role in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, BPP-1 has been shown to have a low toxicity profile, making it a promising candidate for further development as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole in lab experiments is its high potency and specificity for its target proteins. This compound has been shown to have a low toxicity profile, making it a safe and effective tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using BPP-1 in lab experiments is its high cost and complex synthesis process, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the research and development of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole. One of the most promising directions is the further optimization of the synthesis process to reduce the cost and increase the yield of this compound. Additionally, further studies are needed to investigate the potential applications of BPP-1 in other fields, such as neurodegenerative diseases and inflammation. Finally, the development of novel delivery systems for this compound may enhance its efficacy and reduce its toxicity in vivo.

Synthesis Methods

The synthesis of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction between 2-bromo-5-nitrophenyl and 4-bromo-4′-nitrobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions that involve reduction, cyclization, and deprotection to yield the final product.

Scientific Research Applications

5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that BPP-1 has the ability to inhibit the growth of cancer cells by targeting specific proteins that are essential for their survival.

properties

IUPAC Name

5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18Br2N2/c30-24-18-16-22(17-19-24)27-28(25-8-4-5-9-26(25)31)33-29(32-27)23-14-12-21(13-15-23)11-10-20-6-2-1-3-7-20/h1-9,12-19H,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJWOMQVMLKAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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